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molecular formula C12H14O2 B8652140 1,4-Dipropionylbenzene CAS No. 17558-64-4

1,4-Dipropionylbenzene

Cat. No. B8652140
M. Wt: 190.24 g/mol
InChI Key: RJJQKFVSENWLLE-UHFFFAOYSA-N
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Patent
US04904664

Procedure details

To initiate reaction several magnesium turnings and one drop of bromoethane were added to a mixture of magnesium powder (7.5 g) in a dry tetrahydrofuran, THF, (20 ml). Steady reflux was maintained by the portionwise addition of a solution of bromoethane (23 ml) in dry THF (50 ml). The solution was stirred under reflux for one hour, treated with a saturated solution of terephthalaldehyde (13.4 g) in THF, the resultant mixture was diluted with THF (100 ml) and stirred under reflux for 1/2 hour. The reaction mixture was allowed to cool to room temperature and was treated with saturated aqueous ammonium chloride (5 ml), ammonium chloride powder (2 g) and magnesium sulphate. The resultant mixture was stirred for one hour and filtered. The yellow filtrate was evaporated to dryness to yield a solid which was dissolved in a hot mixture of glacial acetic acid and acetone (1:1) and was added portionwise to aqueous chromic acid (1.67M, 150 ml). The solution was allowed to stand at room temperature for 2 days, and was then treated with ethanol (10 ml) and stirred for 1/2 hour. Water (200 ml) was added and the mixture was extracted with ethyl acetate. The combined ethyl acetate extracts were washed successively with water, dilute aqueous sodium bicarbonate, water and saturated aqueous ammonium chloride, dried (magnesium sulphate) and evaporated to dryness to afford a grey-green oil. Trituration with diethyletherpetroleum ether (b.p. 40°-60° C.) afforded a solid, which was eluted from a silica column with dichloromethane to afford as white crystals 1,4-dipropionylbenzene (2.4 g) m.p. 98°-101° C.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six
Quantity
7.5 g
Type
reactant
Reaction Step Seven
Name
Quantity
20 mL
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
23 mL
Type
reactant
Reaction Step Eight
Name
Quantity
50 mL
Type
reactant
Reaction Step Eight
Quantity
13.4 g
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Quantity
100 mL
Type
reactant
Reaction Step Ten
Quantity
5 mL
Type
reactant
Reaction Step Eleven
Quantity
2 g
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
[Mg].Br[CH2:3][CH3:4].[CH:5](=[O:14])[C:6]1[CH:13]=[CH:12][C:9]([CH:10]=[O:11])=[CH:8][CH:7]=1.[Cl-].[NH4+].S([O-])([O-])(=O)=O.[Mg+2].[Cr](O)(O)(=O)=O.[CH2:28]1COC[CH2:29]1>BrCC.C(O)(=O)C.CC(C)=O.CCOCC.O.C(O)C>[C:10]([C:9]1[CH:12]=[CH:13][C:6]([C:5](=[O:14])[CH2:3][CH3:4])=[CH:7][CH:8]=1)(=[O:11])[CH2:28][CH3:29] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
[Cr](=O)(=O)(O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
BrCC
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Seven
Name
Quantity
7.5 g
Type
reactant
Smiles
[Mg]
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Eight
Name
Quantity
23 mL
Type
reactant
Smiles
BrCC
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1
Step Nine
Name
Quantity
13.4 g
Type
reactant
Smiles
C(C1=CC=C(C=O)C=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Ten
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1
Step Eleven
Name
Quantity
5 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
2 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Step Twelve
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Steady reflux
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1/2 hour
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The yellow filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to yield a solid which
STIRRING
Type
STIRRING
Details
stirred for 1/2 hour
Duration
0.5 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined ethyl acetate extracts were washed successively with water, dilute aqueous sodium bicarbonate, water and saturated aqueous ammonium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulphate)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to afford a grey-green oil
WASH
Type
WASH
Details
was eluted from a silica column with dichloromethane

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C(CC)(=O)C1=CC=C(C=C1)C(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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